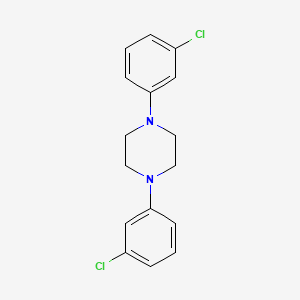
5-bromo-N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a small molecule that is experimental in nature . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions including direct lithiations and bromination . These lithiation reactions are typically carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring substituted at the 2-position with an anilide . The chemical formula is C18H17BrClN3O2 and it has an average weight of 422.703 .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Bacterial Activities
5-bromo-N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide derivatives have been synthesized through a series of reactions involving furan-2-carbonyl chloride and various anilines. These compounds have shown significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, with molecular docking studies and MD simulations validating their efficacy. This suggests potential applications in developing new antibacterial agents targeting drug-resistant strains (Siddiqa et al., 2022).
PET Imaging of Microglia
A variant of the compound, labeled with [11C], has been developed for PET imaging targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is crucial for non-invasively imaging reactive microglia and disease-associated microglia, contributing to neuroinflammation in various neuropsychiatric disorders. It highlights the compound's utility in studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy (Horti et al., 2019).
Antiprotozoal Agents
Research into derivatives of 5-bromo-N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide includes their evaluation as antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong in vitro activity against T. b. rhodesiense and P. falciparum, with excellent in vivo activity in the trypanosomal STIB900 mouse model. This suggests their potential as new therapeutic options for protozoal infections (Ismail et al., 2004).
Anti-Avian Influenza Virus Activity
Compounds derived from 5-bromo-N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide have been tested for anti-avian influenza virus activity, showing promising results against the H5N1 virus. This application indicates the compound's potential in developing antiviral drugs, particularly against avian influenza strains (Flefel et al., 2012).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Wirkmechanismus
Target of Action
Similar compounds have been known to target theMitogen-activated protein kinase 10 . This protein plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to the active site, thereby modulating the activity of the target protein .
Result of Action
Based on its potential target, it may have effects on cell growth and apoptosis .
Eigenschaften
IUPAC Name |
5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c19-17-8-7-16(24-17)18(23)20-9-4-10-21-11-13-22(14-12-21)15-5-2-1-3-6-15/h1-3,5-8H,4,9-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSNXHSYQPRBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

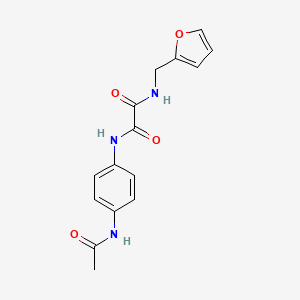
![4-[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2937691.png)



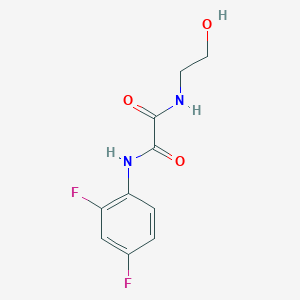

![N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2937702.png)
![N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide](/img/structure/B2937704.png)
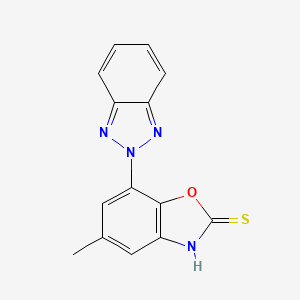
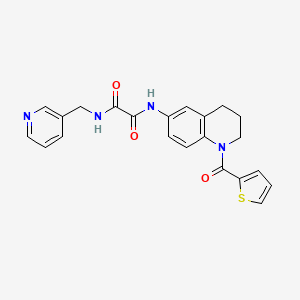
![N-(3-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2937707.png)

